molecular formula C19H23N3O3 B2414947 2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034560-86-4

2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2414947
CAS RN: 2034560-86-4
M. Wt: 341.411
InChI Key: BCWABDGTCYJUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine-based compounds. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound serves as a starting material or intermediate in the synthesis of complex molecules. For instance, the synthesis of antifolate properties and antiallergy activities of certain compounds involves complex chemical processes where similar molecules play crucial roles in providing the necessary structural components for the desired pharmacological effects (Degraw et al., 1992); (Walsh et al., 1989).
  • Research has shown that derivatives of this compound can be used in the creation of heterocyclic compounds, which are pivotal in the development of new pharmaceuticals with potential antifungal, antibacterial, and antiviral properties (Moskvina et al., 2015).

Pharmacological Applications

  • Certain derivatives synthesized from this compound exhibit promising antiallergy activity, highlighting its potential in the development of new antiallergic medications. These findings underscore the compound's role in creating molecules that could modulate immune responses, particularly in IgE-mediated allergic reactions (Walsh et al., 1989).

Materials Science and Catalysis

  • The compound's derivatives are also explored for their utility in materials science, such as in the synthesis of novel catalysts for alcohol oxidation. This application is particularly relevant in the development of more efficient and selective catalytic processes, which are crucial for sustainable chemistry practices (Hazra et al., 2015).

Antimicrobial and Anti-inflammatory Applications

  • Compounds synthesized from this molecule have shown antimicrobial activities against bacterial isolates and antifungal activities against saprophytic and phytopathogenic fungi. This indicates the potential of these derivatives in the development of new antimicrobial agents (Wardkhan et al., 2008).

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-20-10-9-18(21-14)25-16-7-5-11-22(13-16)19(23)12-15-6-3-4-8-17(15)24-2/h3-4,6,8-10,16H,5,7,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWABDGTCYJUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

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